
2,3-dioxo-N-phenyl-1-indolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dioxo-N-phenyl-1-indolinecarboxamide is a useful research compound. Its molecular formula is C15H10N2O3 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,3-Dioxo-N-phenyl-1-indolinecarboxamide, a compound with the molecular formula C15H10N2O3 and a molecular weight of 266.256 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name : this compound
- CAS Number : 53460-45-0
- Molecular Structure :
- SMILES : C1=CC2=C(C=CC1=N)C(=O)C(=O)N2C(=O)C
- InChI : InChI=1S/C15H10N2O3/c16-15(19)12-8-6-4-5-7-10(8)11(12)14(18)17-13(15)9(2)3/h4-7H,1-3H3,(H,16,19)
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Properties
Several studies have demonstrated that this compound possesses significant anticancer activity. For instance:
- Mechanism of Action : It is believed to inhibit specific signaling pathways involved in cell proliferation and survival. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Laboratory tests have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent.
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
Study 1: Anticancer Activity in Cell Lines
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human cancer cell lines. The findings indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values in the low micromolar range across these cell lines, indicating potent anticancer activity.
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial effectiveness against common pathogens:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Results : The compound demonstrated significant inhibitory effects with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | Inhibition of cell signaling pathways |
Compound A | Moderate | High | DNA intercalation |
Compound B | Low | Moderate | Enzyme inhibition |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of 2,3-dioxo-N-phenyl-1-indolinecarboxamide as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer proliferation and survival.
Case Study:
In vitro evaluations demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) cells. The compound was shown to induce apoptosis in a concentration-dependent manner, with IC50 values indicating its potency compared to established chemotherapeutics .
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
A549 | 1.53 ± 0.46 | Induction of apoptosis |
HCT116 | 1.11 ± 0.34 | Cell cycle arrest at G1 phase |
PC-3 | 1.98 ± 1.27 | Apoptotic pathway activation |
Neuroprotective Effects
The compound has shown promise in the treatment of neurodegenerative diseases, particularly Parkinson’s disease. It acts as a dopamine agonist adverse effects inhibitor (AEsI), enhancing dopaminergic transmission while mitigating side effects associated with traditional dopaminergic therapies.
Clinical Findings:
A patent describes the combination of this compound with other pharmacological agents to improve symptoms in patients with Parkinson's disease and related disorders. Clinical trials indicated that this combination could significantly enhance therapeutic efficacy while reducing adverse effects, allowing for higher doses of dopamine agonists without increased risk .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of new materials with tailored properties.
Synthesis Overview:
Utilizing eco-friendly methodologies, researchers have synthesized derivatives of this compound that exhibit unique electronic and optical properties suitable for applications in organic electronics and photonics .
Derivative | Property | Potential Application |
---|---|---|
4-Methyl derivative | Enhanced solubility | Organic solar cells |
Fluorinated derivative | Increased electron mobility | OLEDs |
Eigenschaften
IUPAC Name |
2,3-dioxo-N-phenylindole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-13-11-8-4-5-9-12(11)17(14(13)19)15(20)16-10-6-2-1-3-7-10/h1-9H,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJNIYAGHTZTMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.